molecular formula C18H20N2O3 B3062872 HCV-371 CAS No. 463941-20-0

HCV-371

Cat. No.: B3062872
CAS No.: 463941-20-0
M. Wt: 312.4 g/mol
InChI Key: JXZYSNWHGBGZAI-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HCV-371 is a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. This compound was discovered through high-throughput screening followed by chemical optimization. It has shown broad inhibitory activities against the NS5B RNA-dependent RNA polymerase enzyme, which is crucial for the replication of the hepatitis C virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods

The industrial production methods for HCV-371 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

HCV-371 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound are intermediates and final compounds that exhibit inhibitory activity against the NS5B RNA-dependent RNA polymerase enzyme .

Scientific Research Applications

Mechanism of Action

HCV-371 exerts its effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase enzyme of the hepatitis C virus. This enzyme is essential for the replication of the viral RNA. This compound binds to the enzyme with high specificity, leading to a dose-dependent reduction in viral RNA and protein levels. The compound’s mechanism involves allosteric inhibition, where it binds to a site on the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly .

Comparison with Similar Compounds

HCV-371 is compared with other nonnucleoside inhibitors of the NS5B RNA-dependent RNA polymerase, such as:

  • Beclabuvir
  • Dasabuvir
  • Deleobuvir
  • Filibuvir
  • Lomibuvir

Uniqueness

This compound stands out due to its broad inhibitory activity against multiple genotypes of the hepatitis C virus and its high specificity for the NS5B enzyme. Unlike some other inhibitors, this compound does not exhibit inhibitory activity against human polymerases or other unrelated viral polymerases, making it a highly selective antiviral agent .

Properties

CAS No.

463941-20-0

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI Key

JXZYSNWHGBGZAI-GOSISDBHSA-N

Isomeric SMILES

CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Canonical SMILES

CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Synonyms

(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid
HCV 371
HCV-371
HCV371

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.